2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, nitrophenyl, and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Heck coupling reaction, which involves the reaction of bromo-chloro-iodopyridines with TBS-protected deoxyribose glycal . This method allows for the selective formation of the desired product through chemoselective transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Shares the chloropyridine structure but lacks the nitrophenyl and chromeno-pyrrole components.
2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid ethyl ester: Contains the chloropyridine moiety but differs in the rest of the structure.
Uniqueness
2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C22H12ClN3O5 |
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Molecular Weight |
433.8 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H12ClN3O5/c23-13-8-9-17(24-11-13)25-19(12-4-3-5-14(10-12)26(29)30)18-20(27)15-6-1-2-7-16(15)31-21(18)22(25)28/h1-11,19H |
InChI Key |
PRCPCZXBRYQAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])C5=NC=C(C=C5)Cl |
Origin of Product |
United States |
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